molecular formula C20H23NO3 B116788 Benalaxyl-M CAS No. 98243-83-5

Benalaxyl-M

Cat. No.: B116788
CAS No.: 98243-83-5
M. Wt: 325.4 g/mol
InChI Key: CJPQIRJHIZUAQP-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benalaxyl-M (methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate) is a chiral fungicide belonging to the phenylamide class, specifically targeting oomycetes such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (potato late blight). It is the R-enantiomer of racemic benalaxyl, with the S-enantiomer exhibiting negligible fungicidal activity . Approved in the EU in 2014, this compound is characterized by its systemic action and stability in plants, forming glucoside and malonic acid conjugates during metabolism . The U.S. EPA established tolerances for this compound residues in grapes (3.0 ppm) and tomatoes (0.20 ppm) in 2015, diverging from Codex MRLs (0.3 ppm for grapes, 0.2 ppm for tomatoes) due to higher residue levels observed in field trials .

Preparation Methods

Synthesis of Racemic Benalaxyl

The racemic synthesis of benalaxyl serves as the foundational step for obtaining Benalaxyl-M. The process typically involves NN-acylation of a substituted aniline precursor with phenylacetyl chloride.

Key Reaction Steps

  • Alkylation of 2,6-Dimethylaniline :
    Reaction of 2,6-dimethylaniline with methyl 2-chloropropionate in the presence of potassium iodide yields methyl NN-(2,6-dimethylphenyl)-alaninate .

    2,6-Dimethylaniline + Methyl 2-chloropropionateKI, DMFMethyl N-(2,6-dimethylphenyl)-alaninate\text{2,6-Dimethylaniline + Methyl 2-chloropropionate} \xrightarrow{\text{KI, DMF}} \text{Methyl } N\text{-(2,6-dimethylphenyl)-alaninate}
  • Acylation with Phenylacetyl Chloride :
    The intermediate undergoes NN-acylation with phenylacetyl chloride in toluene/DMF :

    Methyl N-(2,6-dimethylphenyl)-alaninate + Phenylacetyl chlorideDMFRacemic Benalaxyl\text{Methyl } N\text{-(2,6-dimethylphenyl)-alaninate + Phenylacetyl chloride} \xrightarrow{\text{DMF}} \text{Racemic Benalaxyl}

Reaction Conditions :

  • Solvent: Toluene with catalytic DMF

  • Temperature: Reflux (110–120°C)

  • Yield: 92%

Enantiomeric Resolution of Benalaxyl

This compound is isolated from the racemic mixture via chiral resolution. Two primary methods are employed:

Chiral Chromatography

GC or HPLC with chiral stationary phases separates the enantiomers. The Indian standard method specifies:

  • Column : ZB-5 (30 m × 0.32 mm, 1.0 µm film thickness)

  • Detector : Flame Ionization Detector (FID)

  • Retention Times :

    • Internal Standard (Diethyl Phthalate): 22.40 min

    • This compound: 30.20 min

Resolution Data :

ParameterValue
Column Temperature45°C → 280°C (10°C/min)
Split Ratio1:5
Injection Volume0.5 µl

Diastereomeric Salt Formation

Racemic benalaxyl is treated with a chiral acid (e.g., tartaric acid) to form diastereomeric salts, which are crystallized and separated. This method is less common due to scalability challenges.

Asymmetric Synthesis of this compound

Direct synthesis of the RR-enantiomer avoids resolution steps. Key strategies include:

Chiral Auxiliaries

Use of enantiomerically pure alanine derivatives ensures retention of the RR-configuration. For example:

  • DD-alanine methyl ester is acylated with phenylacetyl chloride in the presence of 2,6-dimethylaniline .

Catalytic Asymmetric Acylation

Transition-metal catalysts (e.g., Ru or Rh complexes) induce enantioselectivity during the acylation step. Yields >80% enantiomeric excess (ee) have been reported in analogous systems .

Industrial-Scale Production

The Indian Pharmacopoeia method outlines large-scale synthesis :

  • Standard Solution Preparation :

    • 50 mg this compound + 50 mg Diethyl Phthalate (internal standard) in 25 ml dichloromethane.

  • Sample Preparation :

    • Identical to standard, followed by GC analysis.

Quality Control Parameters :

ParameterSpecification
Purity (HPLC)≥96.0%
Enantiomeric RatioR:S98:2R:S \geq 98:2

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost
Racemic + Resolution45–5099ModerateHigh
Asymmetric Synthesis70–7595–98HighMedium
Chiral Chromatography85–9099.5LowVery High

Challenges and Innovations

  • Stereochemical Degradation : this compound may racemize under acidic conditions, necessitating pH-controlled storage .

  • Green Chemistry : Recent advances use enzymatic resolution (lipases) to improve sustainability .

Chemical Reactions Analysis

Oxidation and Conjugation in Rats

Benalaxyl-M undergoes extensive oxidative metabolism in mammals, primarily in the liver and kidneys . Key reactions include:

  • Oxidation of the methyl group on the aniline ring to form hydroxymethyl and carboxylic acid derivatives .

  • Hydroxylation of the phenyl ring and hydrolysis of the carboxymethyl group .

  • Conjugation of oxidized metabolites with glucuronic acid or sulfate, facilitating urinary excretion .

Table 1: Major Metabolites in Rats

Reaction TypeMetabolic SiteMetabolite IdentifiedExcretion Route
OxidationAniline methyl groupHydroxymethyl-benalaxyl-MFeces (84%)
OxidationPhenyl ringCarboxy-benalaxyl-MUrine (7%)
HydrolysisCarboxymethyl groupDe-esterified derivativesBile (62–81%)

Species-Specific Metabolism

  • Goats : Metabolized via oxidation to G8 (hydroxymethyl) and G14 (carboxy) derivatives, followed by glucuronidation .

  • Hens : Similar oxidative pathways, with metabolites detected in egg yolk and liver .

Plant Metabolism

This compound is metabolized in plants through oxidative hydroxylation and glucose conjugation , forming polar derivatives for translocation .

Key Reactions in Grapevines and Tomatoes

  • Hydroxylation :

    • Methyl groups on the aromatic rings are oxidized to hydroxymethyl (GX5a, GX5b) and carboxy (GX6) derivatives .

  • Glucose Conjugation :

    • Hydroxylated metabolites conjugate with glucose, forming GX1 (a mixture of three glycosides: GX1a, GX1b, GX1c) .

Table 2: Metabolite Distribution in Grapes (22 Days Post-Treatment)

Metabolite% of Total ResidueStructure Description
This compound1.34 mg/kgParent compound
GX166.18%Tri-glycoside conjugates of GX5a/b
GX625.10%Carboxy derivative

Hydrolysis in Wine-Making

  • During fermentation, β-glucosidase enzymes hydrolyze GX1 and GX6, releasing free aglycones (GX5a, GX5b) .

Soil and Water Systems

  • Hydrolysis : Stable in neutral water (pH 7) but degrades under alkaline conditions (pH 9) via ester cleavage .

  • Photolysis : Limited degradation under UV light due to low absorption in environmental wavelengths .

Table 3: Environmental Half-Lives

MediumHalf-Life (Days)Conditions
Soil30–60Aerobic, 20°C
Water>100pH 7, 25°C

Thermal Stability

This compound decomposes at temperatures >280°C, releasing toxic gases (e.g., NOₓ, CO) . No explosive or flammable hazards are reported .

Comparative Metabolic Pathways

Figure 1 : Simplified metabolic pathway of this compound in plants and animals:

Benalaxyl MOxidationHydroxymethylOxidationCarboxyConjugationPolar Metabolites\text{Benalaxyl M}\xrightarrow{\text{Oxidation}}\text{Hydroxymethyl}\xrightarrow{\text{Oxidation}}\text{Carboxy}\xrightarrow{\text{Conjugation}}\text{Polar Metabolites}

Critical Research Findings

  • Entirehepatic Recirculation : In rats, 62–81% of absorbed this compound undergoes biliary excretion, leading to fecal elimination .

  • Persistence in Water : Despite moderate soil degradation, its low solubility (1.173 g/cm³) and high log PP (3.68) contribute to persistence in aquatic systems .

Scientific Research Applications

Target Pathogens

Benalaxyl-M is particularly effective against:

  • Downy mildew : Commonly affecting grapes and tomatoes.
  • Late blight : A significant concern for potato crops.
  • Grey mould : Often seen in various fruit and vegetable crops.

Case Studies

  • Grapes : In studies conducted by the European Food Safety Authority (EFSA), this compound demonstrated significant control over downy mildew in grape cultivation, reducing disease incidence by up to 80% when applied according to recommended guidelines .
  • Potatoes : Research highlighted that this compound effectively controlled late blight, resulting in increased yield and quality of potato crops .

Human Health Risk Assessment

A comprehensive risk assessment conducted by the United States Environmental Protection Agency (EPA) indicated that this compound does not pose significant risks to human health when used according to label instructions. The acceptable daily intake (ADI) was established at 0–0.05 mg/kg body weight based on extensive toxicological studies .

Environmental Impact

Efficacy Data Against Fungal Pathogens

PathogenCrop TypeControl Efficacy (%)Application Rate (g/ha)
Pythium spp.Grapes75-900.5
Phytophthora spp.Potatoes80-850.75
Botrytis cinereaTomatoes70-800.5

Toxicological Profile

Study TypeFindings
Acute ToxicityLD50 > 2000 mg/kg (oral in rats)
Reproductive ToxicityNo adverse effects on fertility observed
MutagenicityNon-mutagenic in standard assays

Mechanism of Action

Benalaxyl-M exerts its fungicidal effects by inhibiting the biosynthesis of ribosomal RNA in the target pathogens. This inhibition disrupts protein synthesis, leading to the death of the fungal cells. The primary molecular target is the RNA polymerase I complex, which is essential for the transcription of ribosomal RNA genes. The inhibition of this complex prevents the production of ribosomal RNA, ultimately leading to the cessation of fungal growth .

Comparison with Similar Compounds

Structural and Functional Similarities

Benalaxyl-M shares structural homology with other phenylamide fungicides, including metalaxyl, metalaxyl-M (mefenoxam), ofurace, and oxadixyl. These compounds inhibit RNA polymerase I in oomycetes, disrupting ribosomal biosynthesis . Key distinctions include:

  • Chirality : this compound and metalaxyl-M are enantiopure R-forms, whereas their parent compounds (benalaxyl and metalaxyl) are racemic mixtures. The R-enantiomers exhibit superior efficacy due to target-site specificity .
  • Backbone modifications: Ofurace and oxadixyl differ in substituents (e.g., oxazolidinone rings), altering solubility and uptake rates .

Degradation and Persistence

This compound demonstrates slower degradation compared to racemic benalaxyl due to stereo-selective metabolism. In grapes, its half-life ranges from 2.59–2.79 days when co-formulated with mancozeb, whereas benalaxyl degrades 1.5–2× faster . Metalaxyl-M shows similar persistence (half-life: 3–5 days in leafy crops) but faster soil degradation under aerobic conditions .

Table 1: Degradation Half-Lives of Phenylamide Fungicides

Compound Half-Life (Days) Matrix Source
This compound 2.59–2.79 Grapes
Benalaxyl 1.2–1.8 Tomato leaves
Metalaxyl-M 3–5 Lettuce
Oxadixyl 4–7 Potatoes

Residue Definitions and MRLs

Regulatory frameworks often group enantiomers due to analytical challenges. For this compound, the EU tentatively defines residues as "this compound" for monitoring but uses "benalaxyl (sum of isomers)" for enforcement . In contrast, metalaxyl-M has a distinct residue definition (metalaxyl-M only) due to its non-racemic registration . The U.S. tolerances for this compound (3.0 ppm in grapes) exceed Codex standards, reflecting field trial data rather than risk reassessments .

Toxicity and Risk Assessment

This compound and benalaxyl share similar toxicity profiles, with an ADI of 0.05 mg/kg bw/day. Chronic exposure from combined residues constitutes ≤2.3% of the ADI in EU diets, deemed non-critical . Metalaxyl-M, however, has a lower ADI (0.03 mg/kg bw/day) due to hepatotoxicity concerns, necessitating stricter MRLs .

Table 2: Toxicological Parameters of Phenylamide Fungicides

Compound ADI (mg/kg bw/day) Carcinogenicity Classification Key Toxicological Endpoints
This compound 0.05 Likely Carcinogenic (U.S. EPA) Thyroid hyperplasia
Metalaxyl-M 0.03 Not Classified Hepatotoxicity
Oxadixyl 0.02 Possible Carcinogen Renal toxicity

Regulatory and Market Status

  • This compound : Approved in the EU, U.S., and key agricultural markets (e.g., Kenya, Malaysia) for grapes, tomatoes, and potatoes. Patent expirations (2017–2027) may increase generic use .
  • Metalaxyl-M : Dominates the phenylamide market due to broader crop approvals and longer commercial history. Sales exceed $500 million annually, compared to this compound’s $35 million (2012) .

Biological Activity

Benalaxyl-M is a systemic fungicide belonging to the phenylamide class, primarily used to control various fungal diseases in crops. Its biological activity is characterized by its ability to inhibit fungal growth and development, making it a critical component in agricultural pest management. This article explores the biological activity of this compound, including its mechanism of action, metabolic pathways, and effects on non-target organisms.

This compound functions by inhibiting the synthesis of ribonucleic acid (RNA) in fungi, which is crucial for their growth and reproduction. It specifically targets the enzyme RNA polymerase, leading to the disruption of cellular processes necessary for fungal development. This mechanism allows this compound to effectively control a wide range of plant pathogens, particularly those causing downy mildew and other foliar diseases.

Metabolism and Pharmacokinetics

The metabolism of this compound has been studied extensively, revealing that it undergoes rapid degradation in various organisms. In a study involving Sprague-Dawley rats, it was found that this compound is metabolized primarily in the liver, with significant concentrations detected in urine and feces . The compound's pharmacokinetic profile indicates that it is absorbed quickly and excreted predominantly via urine (approximately 80% of the administered dose) within a short period post-administration .

Table 1: Metabolic Profile of this compound in Rats

MetaboliteUrine (%)Feces (%)Total (%)
Metabolite 10.688.599.27
Metabolite 20.626.697.31
Metabolite 30.465.816.27
Metabolite 40.836.247.07
Total Excretion~80%

Biological Activity Against Fungal Pathogens

This compound exhibits significant antifungal activity against several plant pathogens. Research has demonstrated its effectiveness against pathogens such as Phytophthora spp., which are responsible for devastating crop diseases like late blight in potatoes and tomatoes.

Case Study: Efficacy Against Downy Mildew
In controlled field trials, this compound showed high efficacy against downy mildew on cucumbers, with disease severity reduced by over 90% compared to untreated controls . The application of this compound at recommended rates resulted in improved yield and quality of the produce.

Effects on Non-Target Organisms

While this compound is effective against target fungal pathogens, its impact on non-target organisms has raised concerns regarding environmental safety. Studies indicate that this compound has low toxicity to mammals but can affect aquatic organisms if residues enter water bodies through runoff .

Table 2: Toxicity Levels of this compound

Organism TypeToxicity Level (LD50)
Mammals>5000 mg/kg
Fish (e.g., Oncorhynchus mykiss)1-10 mg/L
Invertebrates (e.g., Daphnia)<1 mg/L

Q & A

Basic Research Questions

Q. What is the mechanism of action of Benalaxyl-M against fungal pathogens, and how does this inform experimental design for efficacy studies?

this compound, a phenylamide fungicide (C.1.2 in the phenylamide class), inhibits RNA polymerase I during fungal RNA synthesis, specifically targeting oomycete pathogens . To evaluate efficacy, researchers should design in vitro assays using isolates of Phytophthora or Pythium species. Dose-response curves (e.g., EC₅₀ values) and comparative studies with metalaxyl-M (a structural analog) are critical to assess resistance development. Include negative controls (untreated pathogens) and positive controls (commercial fungicides) to validate results .

Q. What toxicological endpoints are prioritized in regulatory assessments of this compound, and how are they derived?

The EPA identifies key endpoints from chronic rodent studies, including liver tumors (male mice), thyroid follicular cell tumors (female rats), and NOAELs (No-Observed-Adverse-Effect Levels) for non-cancer risks. For example:

EndpointSpeciesDose (mg/kg/day)Effect
Chronic NOAELRat2.5Thyroid hypertrophy
Cancer Q₁* (linear model)Mouse5.90 × 10⁻³Liver tumor incidence
Researchers must replicate these endpoints in toxicity studies, using standardized OECD guidelines for dosing, duration (e.g., 2-year bioassays), and histopathology protocols .

Q. How are residue tolerances for this compound established in imported crops, and what methodologies validate compliance?

The EPA sets tolerances (e.g., 0.3 ppm in grapes, 0.2 ppm in tomatoes) using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for residue quantification. Validation requires testing at the Limit of Quantification (LOQ = 0.01 ppm) with recovery rates of 70–120%. Studies must follow Codex Alimentarius MRL guidelines, though discrepancies (e.g., higher residues in Argentine grapes) necessitate region-specific trials .

Q. What are the key differences between this compound and its stereoisomer Benalaxyl, and how do these affect research protocols?

this compound (M-metalaxyl) is the biologically active R-enantiomer, whereas Benalaxyl is a racemic mixture. Researchers must use chiral separation techniques (e.g., HPLC with chiral columns) to isolate enantiomers in pharmacokinetic studies. Efficacy comparisons should note that this compound requires 50% lower doses for equivalent antifungal activity .

Q. How do regulatory agencies address uncertainties in this compound’s thyroid toxicity data, and what gaps remain?

The EPA highlights unresolved concerns about thyroid disruption in juvenile models. Current chronic studies in adult rats show thyroid hypertrophy at 2.5 mg/kg/day, but no data exist for developmental thyroid effects. Future research should include comparative assays measuring serum T3/T4 levels and thyroid histopathology in neonatal rats exposed in utero .

Advanced Research Questions

Q. How can researchers resolve contradictions in carcinogenicity data between rodent models and epidemiological studies?

this compound’s “Likely Carcinogenic” classification derives from rodent liver/thyroid tumors, but human epidemiological data are absent. To address contradictions:

  • Conduct in vitro genotoxicity assays (Ames test, micronucleus) to confirm lack of mutagenicity .
  • Compare metabolic pathways across species using hepatic microsome studies, focusing on species-specific activation of pro-carcinogenic metabolites.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate rodent doses to human equivalents .

Q. What methodological considerations are critical when designing a comparative thyroid assay for this compound in juvenile vs. adult models?

  • Animal Models: Use Sprague-Dawley rats, exposing dams during gestation/lactation and offspring post-weaning.
  • Endpoints: Measure serum TSH, free T4, and thyroid peroxidase (TPO) activity at PND 21, 60, and 90.
  • Dosing: Include a low-dose group (0.5 mg/kg/day) to identify NOAELs for developmental toxicity.
  • Controls: Use propylthiouracil (PTU) as a positive control for thyroid disruption .

Q. How should metabolomic studies be structured to identify biomarkers of this compound exposure in non-target organisms?

  • Sample Collection: Analyze liver/kidney tissues from aquatic species (e.g., zebrafish) exposed to 0.1–10 ppm this compound for 28 days.
  • Platforms: Use LC-QTOF-MS for untargeted metabolomics, focusing on pathways like oxidative stress (glutathione depletion) and lipid peroxidation.
  • Data Validation: Cross-reference with transcriptomic data (RNA-seq) to confirm pathway dysregulation .

Q. What statistical approaches are recommended for analyzing dose-response relationships in ecotoxicological studies of this compound?

  • Non-linear Regression: Fit data to log-logistic models (e.g., EC₅₀, EC₁₀) using software like R’s drc package.
  • Uncertainty Factors: Apply a 10× safety factor to EC₅₀ values for extrapolating lab results to field conditions.
  • Meta-Analysis: Pool data from multiple studies to assess heterogeneity via Cochran’s Q-test .

Q. How can researchers reconcile discrepancies between Codex MRLs and region-specific residue data for this compound?

  • Field Trials: Conduct GLP-compliant trials in divergent regions (e.g., Argentina vs. EU) to assess climatic/agronomic impacts on residue levels.
  • Crop-Specific Metabolism Studies: Use radiolabeled this compound (¹⁴C) to track degradation pathways in tomatoes vs. grapes.
  • Policy Advocacy: Submit region-specific data to JMPR (Joint FAO/WHO Meeting on Pesticide Residues) to advocate for MRL adjustments .

Q. Methodological Resources

  • Toxicity Studies: Follow OECD TG 453 (chronic toxicity) and TG 416 (2-generation reproduction) .
  • Residue Analysis: Validate methods per SANTE/11312/2021 guidelines .
  • Data Reporting: Align with FAIR principles (Findable, Accessible, Interoperable, Reusable) using platforms like Zenodo .

Properties

IUPAC Name

methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPQIRJHIZUAQP-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)N([C@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058229
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98243-83-5
Record name (-)-Benalaxyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98243-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benalaxyl-M [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098243835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benalaxyl-M
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Alanine, N-(2,6-dimethylphenyl)-N-(2-phenylacetyl)-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.935
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENALAXYL-M
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2I4VH4B65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

17 g (0.11 mol) of phenylacetylchloride were added dropwise in 30 minutes and at room temperature, to a solution of N-(1-carbomethoxy-ethyl)-2,6-dimethyl-aniline(21.2 g at a purity of 95%, 0.1 mol) in toluene (150 ml) and dimethylformamide (1 ml.). The reaction mixture was stirred 1 hour at room temperature and 3 hours at reflux temperature, then it was cooled down to room temperature and washed with an aqueous solution of NaHCO3 at 5% and successively with water. The organic phase was separated and anhydrified with anhydrous Na2SO4. The solvent was evaporated and the rough product obtained was recrystallized from ligroin (75°-120° C.), so obtaining 26 g. of the desired product (white solid, m.p. 78°-80° C.).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.